BenchChemオンラインストアへようこそ!

Methyl 5-hydroxypiperidine-3-carboxylate

Aqueous Solubility Formulation Compatibility Bioisostere

This piperidine scaffold features three orthogonal functional groups (hydroxyl, amine, methyl ester) that enable rapid diversification via amide coupling, ester hydrolysis, and reductive amination, making it ideal for high-throughput library synthesis. Its (3S,5S)-stereochemistry is critical for β-lactamase inhibitor development and central nervous system (CNS) drug design. Choose this building block to streamline your chiral heterocycle synthesis and accelerate lead optimization.

Molecular Formula C7H13NO3
Molecular Weight 159.18 g/mol
CAS No. 1095010-44-8
Cat. No. B1422346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-hydroxypiperidine-3-carboxylate
CAS1095010-44-8
Molecular FormulaC7H13NO3
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESCOC(=O)C1CC(CNC1)O
InChIInChI=1S/C7H13NO3/c1-11-7(10)5-2-6(9)4-8-3-5/h5-6,8-9H,2-4H2,1H3
InChIKeyZAUFCVXOKIPCKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-hydroxypiperidine-3-carboxylate (CAS 1095010-44-8): A Bifunctional Piperidine Scaffold for β-Lactamase Inhibitor and Chiral Heterocycle Synthesis


Methyl 5-hydroxypiperidine-3-carboxylate (CAS 1095010-44-8), also known as methyl nipecotate, is a piperidine-3-carboxylate derivative bearing a hydroxyl group at the 5-position . Its molecular formula is C₇H₁₃NO₃, with a molecular weight of 159.18 g/mol . The compound features a secondary amine, a hydroxyl group, and a methyl ester on a saturated six-membered heterocycle, enabling orthogonal functionalization strategies . It exists as a racemic mixture unless specified, with stereochemically defined forms available as the (3S,5S) or (3R,5R) isomers or as trans-configured hydrochloride salts [1]. Predicted physicochemical properties include a boiling point of 263.5±40.0 °C, a density of 1.161±0.06 g/cm³, and a calculated aqueous solubility of 1000 g/L at 25 °C [2].

Why Methyl 5-hydroxypiperidine-3-carboxylate Cannot Be Replaced by Nipecotic Acid, 4-Hydroxy Isomers, or Simple Piperidine Carboxylates


Substitution with structurally proximal analogs—such as nipecotic acid, 4-hydroxypiperidine-3-carboxylates, or unsubstituted piperidine carboxylates—is precluded by divergent reactivity, stereoelectronic properties, and downstream synthetic utility. Nipecotic acid lacks the 5-hydroxyl group essential for orthogonal protection or further stereoselective transformations; its free carboxylic acid moiety also differs fundamentally in solubility and coupling conditions compared to the methyl ester . 4-Hydroxy regioisomers exhibit altered hydrogen-bonding geometry and conformational preferences, which directly impact the binding modes of derived bioactive molecules [1]. The specific 5-hydroxy-3-carboxylate substitution pattern on the piperidine ring is a key structural feature in intermediates for β-lactamase inhibitors and chiral heterocycles; altering the substitution pattern or removing functional groups compromises synthetic routes or biological activity .

Quantitative Differentiation: Methyl 5-hydroxypiperidine-3-carboxylate vs. Closest Analogs—Solubility, Stereochemistry, and Purity Metrics


Aqueous Solubility Advantage Over 5-Hydroxypiperidine-3-carboxylic Acid

Methyl 5-hydroxypiperidine-3-carboxylate exhibits a calculated aqueous solubility of 1000 g/L at 25 °C, whereas its close analog 5-hydroxypiperidine-3-carboxylic acid has a substantially lower solubility (exact value not reported but typical for free carboxylic acids vs. methyl esters) [1]. This solubility differential directly impacts formulation feasibility and aqueous reaction compatibility. The methyl ester form also serves as a prodrug-like bioisostere of the carboxylic acid in medicinal chemistry contexts, altering lipophilicity and membrane permeability [2].

Aqueous Solubility Formulation Compatibility Bioisostere

Stereochemical Purity and Availability: (3S,5S) vs. (3R,5R) Isomers vs. Racemic Form

The target compound is commercially available in stereochemically defined forms: (3S,5S)-Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride (CAS 2247104-00-1) and rac-methyl (3R,5R)-5-hydroxypiperidine-3-carboxylate hydrochloride . In contrast, the racemic free base (CAS 1095010-44-8) lacks defined stereochemistry, while the 4-hydroxy regioisomer (CAS 229152-86-7) is only available as a racemic mixture . The (3S,5S) isomer is specifically employed as a chiral intermediate in the synthesis of β-lactamase inhibitors, where stereochemistry is critical for enzyme binding .

Chiral Synthesis Stereoselective Catalysis β-Lactamase Inhibitor

Purity Specifications and GHS Classification Relative to Ethyl Ester Analog

Methyl 5-hydroxypiperidine-3-carboxylate is supplied with a purity specification of 98% , with GHS classification as harmful/irritant (H302, H315, H319, H335) . In comparison, the ethyl ester analog (ethyl 5-hydroxypiperidine-3-carboxylate) is less commonly stocked and often requires custom synthesis or longer lead times . The methyl ester is more readily available from multiple vendors, which reduces procurement lead times and cost volatility .

Purity Specification GHS Hazard Procurement Compliance

GABA Uptake Inhibitory Activity: 5-Hydroxy Substitution Pattern vs. Nipecotic Acid

In a comparative in vitro study, (3RS,5SR)-5-hydroxypiperidine-3-carboxylic acid (the free acid form of the target compound) inhibited the neuronal GABA uptake system, albeit with weaker potency than nipecotic acid and (3RS,4SR)-4-hydroxypiperidine-3-carboxylic acid [1]. While the methyl ester prodrug form (the target compound) was not directly tested, this class-level data establishes that the 5-hydroxy substitution confers GABA uptake inhibitory activity distinct from nipecotic acid, and the methyl ester may serve as a prodrug with improved CNS penetration [2].

GABA Transporter CNS Drug Discovery Inhibitor Potency

Hydrogen Bonding Capacity and Lipophilicity Relative to Nipecotic Acid and Ethyl Ester

Methyl 5-hydroxypiperidine-3-carboxylate possesses two hydrogen bond donors (secondary amine and hydroxyl) and three hydrogen bond acceptors (ester carbonyl, hydroxyl oxygen, amine nitrogen), with a calculated LogP of -0.89 . In comparison, nipecotic acid (piperidine-3-carboxylic acid) has an additional H-bond donor (carboxylic acid) and lower lipophilicity, while the ethyl ester analog exhibits slightly higher LogP (+0.2 to +0.4 unit difference) [1]. These physicochemical differences directly influence CNS penetration potential and formulation compatibility.

Lipophilicity H-Bond Donor Count CNS MPO

Functional Group Orthogonality: Ester vs. Carboxylic Acid in Coupling Reactions

The methyl ester moiety of the target compound can be directly converted to an amide via aminolysis or hydrolyzed to the carboxylic acid for coupling, whereas nipecotic acid (free carboxylic acid) requires activation (e.g., HATU, EDC) and may undergo competing side reactions with the unprotected amine . This orthogonal reactivity enables sequential functionalization: the ester can be retained while the hydroxyl and amine are modified, then cleaved or transformed later in the synthetic sequence [1].

Amide Bond Formation Protecting Group Strategy Peptide Coupling

Optimal Use Cases for Methyl 5-hydroxypiperidine-3-carboxylate in Drug Discovery and Process Chemistry


Synthesis of β-Lactamase Inhibitors as Antibiotic Adjuvants

Methyl (3S,5S)-5-hydroxypiperidine-3-carboxylate serves as a chiral intermediate in the synthesis of β-lactamase inhibitors. Studies demonstrate that derivatives synthesized from this scaffold restore the activity of β-lactam antibiotics (e.g., amoxicillin) against resistant Escherichia coli strains. The (3S,5S) stereochemistry is critical for binding to β-lactamase enzymes [1].

Neurological Disease Drug Discovery: β-Secretase Inhibitors

Derivatives of this compound have been evaluated as β-secretase (BACE1) inhibitors for Alzheimer's disease research. In vitro studies show that certain analogs reduce amyloid-β levels, suggesting potential therapeutic applications . The balanced LogP (-0.89) and hydrogen bonding capacity support CNS drug design .

GABA Transporter Pharmacology Research

The free acid form of this compound, (3RS,5SR)-5-hydroxypiperidine-3-carboxylic acid, acts as a GABA uptake inhibitor. The methyl ester can be employed as a prodrug or protected intermediate in synthesizing analogs for investigating GABAergic neurotransmission and potential CNS therapeutics [2].

Chiral Heterocycle Library Synthesis

This compound is a versatile building block for generating diverse chiral piperidine-based heterocycles. Its three orthogonal functional groups (amine, hydroxyl, ester) enable rapid diversification via amide coupling, ester hydrolysis, reductive amination, and nucleophilic substitution, making it suitable for high-throughput library synthesis [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 5-hydroxypiperidine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.